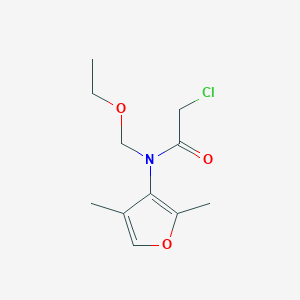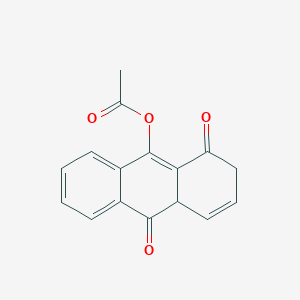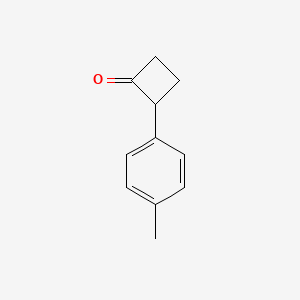
Cyclobutanone, 2-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanone, 2-(4-methylphenyl)- is an organic compound that belongs to the class of cyclic ketones It features a four-membered ring structure with a ketone functional group and a 4-methylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclobutanone, 2-(4-methylphenyl)- can be synthesized through several methods. One common approach involves the oxidation of cyclobutanol using strong oxidizing agents such as chromic acid. Another method is the Friedel-Crafts acylation of cyclobutane with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of cyclobutanone, 2-(4-methylphenyl)- typically involves large-scale oxidation processes or catalytic acylation reactions. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutanone, 2-(4-methylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The 4-methylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Cyclobutanone, 2-(4-methylphenyl)- has a wide range of applications in scientific research:
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of cyclobutanone, 2-(4-methylphenyl)- involves its interaction with molecular targets through its ketone functional group. This interaction can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s reactivity is influenced by the strain in the four-membered ring, which makes it more susceptible to certain reactions .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanone: A smaller cyclic ketone with a three-membered ring.
Cyclopentanone: A larger cyclic ketone with a five-membered ring.
Cyclohexanone: An even larger cyclic ketone with a six-membered ring.
Uniqueness
Cyclobutanone, 2-(4-methylphenyl)- is unique due to its four-membered ring structure, which imparts significant ring strain. This strain makes it more reactive compared to larger cyclic ketones, allowing it to participate in a variety of chemical reactions that are less accessible to its larger counterparts .
Propiedades
Número CAS |
87639-46-1 |
|---|---|
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)cyclobutan-1-one |
InChI |
InChI=1S/C11H12O/c1-8-2-4-9(5-3-8)10-6-7-11(10)12/h2-5,10H,6-7H2,1H3 |
Clave InChI |
VRSWJXKHRWWIMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Butyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalen-2-one](/img/structure/B14394504.png)
![5-Methyl-2-[(4-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14394519.png)
![(1R,6R)-3-(Naphthalen-1-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14394545.png)
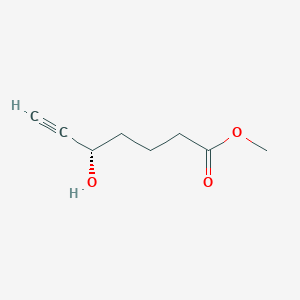
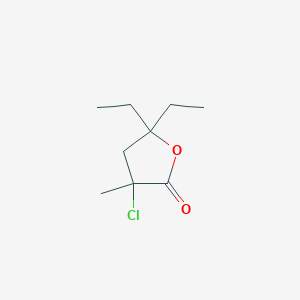
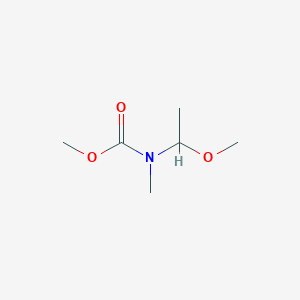
![2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine](/img/structure/B14394576.png)
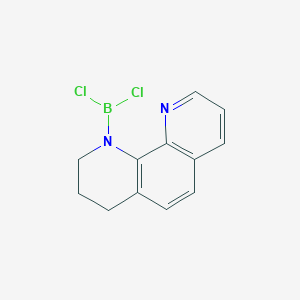

![6-Oxo-5-phenyl-6lambda~5~-pyrido[2,3-d]pyridazine](/img/structure/B14394594.png)


